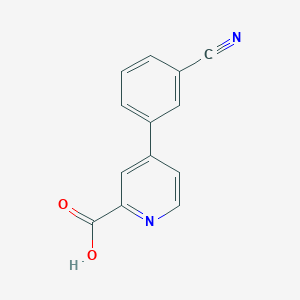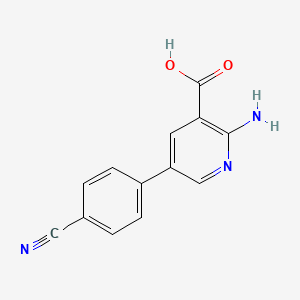
3-(2-Formylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Formylphenyl)picolinic acid (3-FPPA) is a synthetic compound with a wide range of potential applications in scientific research. It is a white crystalline powder that is soluble in water, ethanol, and methanol. The compound has been studied extensively in the last two decades, with a focus on its biochemical and physiological effects.
Applications De Recherche Scientifique
3-(2-Formylphenyl)picolinic acid, 95% has been studied extensively in the areas of biochemistry, pharmacology, and toxicology. It has been used to study the effects of drugs on the human body and to develop new drugs. It has also been used in the study of enzyme kinetics, signal transduction pathways, and cell metabolism. In addition, 3-(2-Formylphenyl)picolinic acid, 95% has been used to study the effects of environmental pollutants on human health.
Mécanisme D'action
3-(2-Formylphenyl)picolinic acid, 95% is thought to act as an agonist at certain G protein-coupled receptors (GPCRs). It is believed to bind to the GPCRs, activating them and inducing the release of various signaling molecules, such as cAMP. These signaling molecules then activate various intracellular processes, such as enzyme activity, gene expression, and cell proliferation.
Biochemical and Physiological Effects
3-(2-Formylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to increase the activity of enzymes involved in signal transduction pathways. In addition, 3-(2-Formylphenyl)picolinic acid, 95% has been shown to increase the activity of enzymes involved in cell proliferation and differentiation. Finally, 3-(2-Formylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Formylphenyl)picolinic acid, 95% is an ideal compound for laboratory experiments due to its high solubility in water, ethanol, and methanol. It is also relatively easy to synthesize and purify. However, there are some limitations to using 3-(2-Formylphenyl)picolinic acid, 95% in laboratory experiments. It is not very stable and can degrade quickly in the presence of light or air. In addition, it is not very soluble in organic solvents, such as chloroform or ether.
Orientations Futures
The potential applications of 3-(2-Formylphenyl)picolinic acid, 95% are vast and the compound is being studied extensively in the areas of biochemistry, pharmacology, and toxicology. Some potential future directions for 3-(2-Formylphenyl)picolinic acid, 95% include the development of new drugs, the study of enzyme kinetics, signal transduction pathways, and cell metabolism, and the study of the effects of environmental pollutants on human health. In addition, 3-(2-Formylphenyl)picolinic acid, 95% could be used to study the effects of drugs on the human body and to develop new drugs. Finally, 3-(2-Formylphenyl)picolinic acid, 95% could be used to develop new methods for drug delivery and drug targeting.
Méthodes De Synthèse
3-(2-Formylphenyl)picolinic acid, 95% is synthesized by reacting 2-formylphenylacetic acid with picolinic acid in the presence of anhydrous sodium acetate. The reaction is carried out at room temperature for about one hour. During the reaction, the 2-formylphenylacetic acid is converted to 3-(2-Formylphenyl)picolinic acid, 95%. The reaction is then quenched with water and the product is extracted with ethyl acetate. The product is then purified by recrystallization from methanol.
Propriétés
IUPAC Name |
3-(2-formylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-4-1-2-5-10(9)11-6-3-7-14-12(11)13(16)17/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEROYSEVBHZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Formylphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














